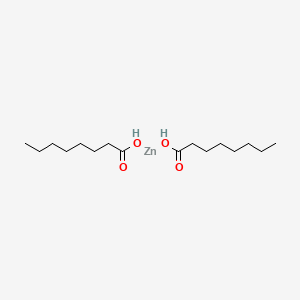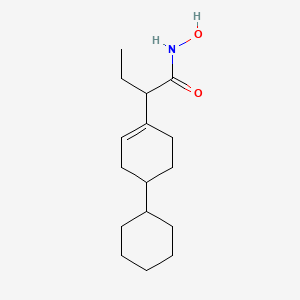
Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)- is a specialized organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydroxamic acid functional group attached to a butyro chain, which is further substituted with a cyclohexyl and cyclohexenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)- typically involves the reaction of butyrohydroxamic acid with cyclohexyl and cyclohexenyl derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The hydroxamic acid group is known to chelate metal ions, which can inhibit metalloproteinases and other enzymes. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Caprylohydroxamic acid
- 2-(1-Cyclohexenyl)butyramide
- alpha-(Cyclohexyl-4 cyclohexen-1 yl) propionamide
Uniqueness
Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
28745-05-3 |
|---|---|
Molecular Formula |
C16H27NO2 |
Molecular Weight |
265.39 g/mol |
IUPAC Name |
2-(4-cyclohexylcyclohexen-1-yl)-N-hydroxybutanamide |
InChI |
InChI=1S/C16H27NO2/c1-2-15(16(18)17-19)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h10,12-13,15,19H,2-9,11H2,1H3,(H,17,18) |
InChI Key |
HVHBGMFRVUGOGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CCC(CC1)C2CCCCC2)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13827286.png)
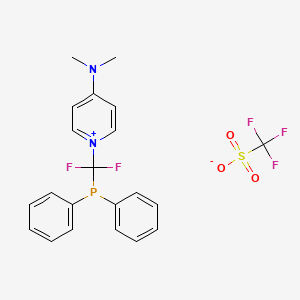


![3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal](/img/structure/B13827299.png)

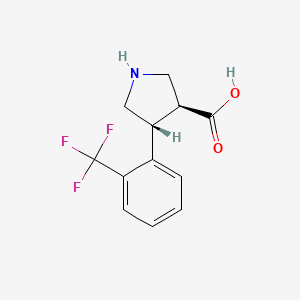

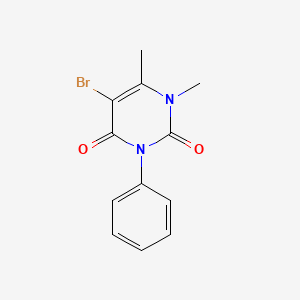
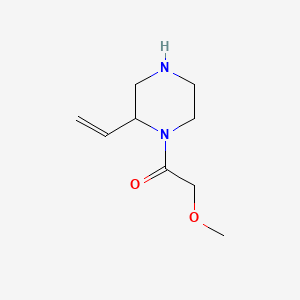
![2-Imino-1-[2-(2-imino-4-oxoimidazolidin-1-yl)ethyl]imidazolidin-4-one](/img/structure/B13827330.png)
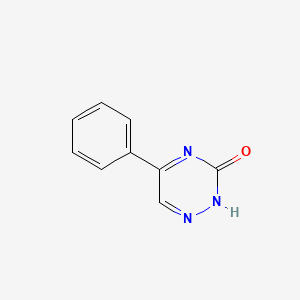
![N'-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B13827347.png)
